physical and chemical properties of 2,7-Dibromo-9-fluorenone
physical and chemical properties of 2,7-Dibromo-9-fluorenone
An In-depth Technical Guide to 2,7-Dibromo-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and known applications of 2,7-Dibromo-9-fluorenone (CAS No: 14348-75-5). This document consolidates critical data for researchers and professionals in organic synthesis, materials science, and medicinal chemistry. Key information is presented in structured tables for ease of comparison, and detailed experimental workflows are provided. While direct biological signaling pathways for this specific compound are not extensively documented, its role as a precursor for functional materials and potentially bioactive molecules is well-established.
Core Physical and Chemical Properties
2,7-Dibromo-9-fluorenone is a halogenated aromatic ketone that serves as a key intermediate in various synthetic applications. It typically presents as a yellow solid powder.[1]
Table 1: Physical and Chemical Properties of 2,7-Dibromo-9-fluorenone
| Property | Value | Reference(s) |
| CAS Number | 14348-75-5 | [1][2] |
| Molecular Formula | C₁₃H₆Br₂O | [1][2] |
| Molecular Weight | 337.99 g/mol | [2][3] |
| Appearance | Yellow Solid / Powder | [1][4] |
| Melting Point | 202 - 205 °C | [3] |
| Boiling Point | 451.4 ± 38.0 °C (Predicted) | [4] |
| Solubility | Insoluble in water. Soluble in Tetrahydrofuran (B95107) (THF). | [4][5] |
| Density | 1.907 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | CWGRCRZFJOXQFV-UHFFFAOYSA-N | [1][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,7-Dibromo-9-fluorenone.
Table 2: Spectral Data for 2,7-Dibromo-9-fluorenone
| Spectrum Type | Key Peaks / Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.83 (s, 2H), 7.65-7.68 (d, 2H), 7.38-7.40 (d, 2H) | [6] |
| ¹³C NMR | Data for the parent compound, 9-fluorenone (B1672902), is available and shows a peak for the carbonyl carbon (C=O) at 194.3 ppm. | [7][8] |
| Infrared (IR) (KBr) | 3080, 3060 (C-H aromatic), 1742 (C=O ketone), 1592, 1505, 1490, 1410 (C=C aromatic), 1244, 1090, 826, 780, 688, 472 cm⁻¹ | [6] |
Experimental Protocols
Synthesis
Several methods for the synthesis of 2,7-Dibromo-9-fluorenone have been reported. The choice of method may depend on the desired purity, yield, and available starting materials.
Protocol 1: Oxidation of 2,7-Dibromofluorene (B93635) with Chromium Trioxide
This is a classical method for oxidizing the methylene (B1212753) bridge of the fluorene (B118485) core.
-
Reactants: 2,7-dibromofluorene, Chromium trioxide (CrO₃), and acetic acid.[6]
-
Procedure:
-
Suspend 2,7-dibromofluorene (e.g., 10.0 g, 30.9 mmol) and CrO₃ (e.g., 12 g, 0.12 mol) in acetic acid (e.g., 250 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Collect the resulting yellow precipitate by suction filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product under vacuum to yield 2,7-Dibromo-9-fluorenone as a yellow solid. A reported yield for this method is 98%.
-
Protocol 2: Direct Bromination of 9-Fluorenone
This method involves the direct electrophilic substitution of bromine onto the fluorenone core.
-
Reactants: 9-Fluorenone, bromine, glacial acetic acid, fuming sulfuric acid (oleum), iron powder (catalyst), and iodine (catalyst).[9]
-
Procedure:
-
To a flask, add 9-fluorenone (e.g., 9.0g, 50mmol), iron powder (0.45g), a small piece of iodine (0.9mg), and glacial acetic acid (50mL).
-
Stir the mixture and slowly add fuming sulfuric acid (5mL).
-
After cooling, add a mixture of glacial acetic acid (20mL) and liquid bromine (16g, 100mmol) dropwise, maintaining the temperature at 80-90°C for 2 hours.
-
Add a second mixture of glacial acetic acid (10mL) and liquid bromine (12g, 75mmol) dropwise, and reflux at 110-120°C for 4 hours.
-
Neutralize the reaction mixture with sodium hydroxide (B78521).
-
Extract the product with dichloromethane.
-
Wash the organic phase with saturated sodium bisulfite solution and then with water.
-
Evaporate the solvent and recrystallize the crude product from absolute ethanol (B145695) to obtain the final product. A reported yield for this method is 92%.[9]
-
Protocol 3: Air Oxidation of 2,7-Dibromofluorene
A more environmentally benign method utilizing air as the oxidant.
-
Reactants: 2,7-dibromofluorene, potassium hydroxide (KOH), and tetrahydrofuran (THF).[6]
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2,7-dibromofluorene (e.g., 20g, 0.06 mol), THF (100mL), and KOH (6.70g, 0.12 mol).
-
Stir the mixture at room temperature for 1.5 hours, allowing for air oxidation.
-
Filter the reaction solution to remove insoluble matter.
-
Distill the filtrate to remove the solvent.
-
Wash the residue with water three times and dry to obtain the product. Reported purity and yield are 99.5% and 99.3%, respectively.[6]
-
Purification
The primary method for purification cited in the synthesis protocols is recrystallization, typically from absolute ethanol.[9]
Analysis (HPLC Method)
A High-Performance Liquid Chromatography (HPLC) method has been established for the determination of 2,7-Dibromo-9-fluorenone.[10]
-
Stationary Phase: Elite Hypersil ODS2 C18 column (4.6 mm × 250 mm, 5 μm).[10]
-
Mobile Phase: Methanol and water (85:15 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm.[10]
-
Linear Range: 5.0 to 40.0 mg/L.[10]
Reactivity and Stability
2,7-Dibromo-9-fluorenone is stable under normal laboratory conditions.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition can occur under fire conditions, producing carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[1]
Visualizations of Experimental Workflows
Caption: Workflow for Synthesis Protocol 1 (Oxidation).
Caption: Workflow for Synthesis Protocol 3 (Air Oxidation).
Applications in Research and Drug Development
2,7-Dibromo-9-fluorenone is an important building block in organic and materials chemistry. Its primary applications include:
-
Polymer Synthesis: It is a key monomer used in the preparation of poly(9-fluorenone)s. For instance, it was used to prepare 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), which serves as a precursor polymer for the synthesis of 2,7-poly(9-fluorenone).[3][11][12] These polymers are of interest for their electron-deficient conjugated systems.[11]
-
Organic Intermediates: The compound is used in the synthesis of other functional organic molecules, such as 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol.[3]
-
Medicinal Chemistry: While direct applications are sparse, the broader class of fluorenone derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[13] Schiff bases derived from 9-fluorenone, for example, have been studied for their antimicrobial activity.[13][14] Therefore, 2,7-Dibromo-9-fluorenone serves as a valuable starting material for creating libraries of novel fluorenone derivatives for drug discovery screening.
Conclusion
2,7-Dibromo-9-fluorenone is a well-characterized and synthetically accessible compound. Its robust chemical nature and the presence of two reactive bromine sites make it a versatile precursor for the development of advanced materials and complex organic molecules. While its direct role in drug development is as a scaffold or intermediate rather than an active agent, its utility in creating novel structures for biological screening is significant. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers leveraging this compound in their work.
References
- 1. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,7-ジブロモ-9-フルオレノン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 7. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 8. 9-Fluorenone(486-25-9) 13C NMR spectrum [chemicalbook.com]
- 9. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]
- 10. HPLC Determination of 2,7-Dibromofluorenone in Bromo-derivatives of Fluorenone [mat-test.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. jocpr.com [jocpr.com]
- 14. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
